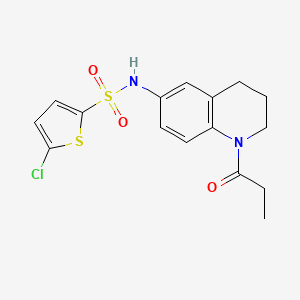
5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (C-PTHQS) is a novel small molecule that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry, pharmacology, and biochemistry. C-PTHQS has been studied for its ability to act as a selective inhibitor of certain enzymes such as cytochrome P450 and serine/threonine protein kinases. It has also been found to be a potential substrate for the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Furthermore, C-PTHQS has been demonstrated to possess anti-inflammatory and anti-oxidant properties in vitro.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has been studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. In particular, it has been found to be a selective inhibitor of cytochrome P450 and serine/threonine protein kinases. It has also been found to be a potential substrate for the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Furthermore, this compound has been demonstrated to possess anti-inflammatory and anti-oxidant properties in vitro.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is not fully understood, however, it is thought to involve the inhibition of cytochrome P450 and serine/threonine protein kinases. It is believed that this compound binds to the active sites of these enzymes, thus preventing them from catalyzing their respective reactions. Furthermore, this compound may act as a competitive inhibitor of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory and anti-oxidant properties in vitro. In addition, it has been found to inhibit the growth of certain cancer cell lines, suggesting that it may possess anti-cancer properties as well. Furthermore, this compound has been found to possess immunosuppressive effects in vivo, suggesting that it may be useful in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide in laboratory experiments include its relatively simple synthesis and its ability to selectively inhibit certain enzymes. Furthermore, it is relatively stable and can be stored at room temperature. However, the use of this compound in laboratory experiments is limited by its lack of water solubility, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
Given the potential applications of 5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, there are numerous potential future directions for research. For example, further studies could be conducted to investigate the potential anti-cancer and immunosuppressive effects of this compound. In addition, further research could be conducted to explore the potential of this compound as a drug delivery system. Furthermore, further studies could be conducted to investigate the possible mechanisms of action of this compound and to identify other potential targets for its inhibition. Finally, further research could be conducted to investigate the potential applications of this compound in the treatment of various diseases.
Synthesemethoden
5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can be synthesized using a variety of methods, including the use of bromination, oxidation, and condensation reactions. The initial step involves the condensation of 1-propanoyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide and 5-chlorothiophene-2-sulfonamide to form the desired compound. The condensation reaction is followed by oxidation of the intermediate product to yield the final product. The synthesis of this compound can be completed in a few steps and is relatively simple compared to other synthetic methods.
Eigenschaften
IUPAC Name |
5-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-2-15(20)19-9-3-4-11-10-12(5-6-13(11)19)18-24(21,22)16-8-7-14(17)23-16/h5-8,10,18H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBAYUYWUSIIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

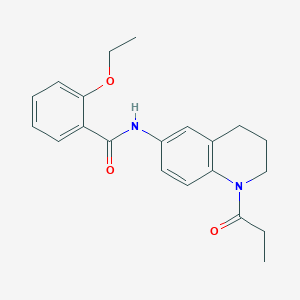
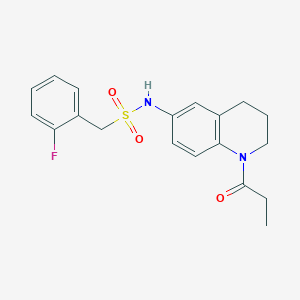

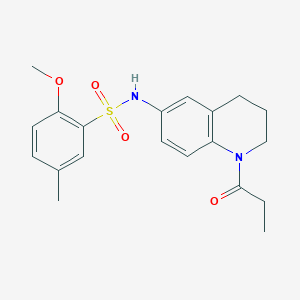

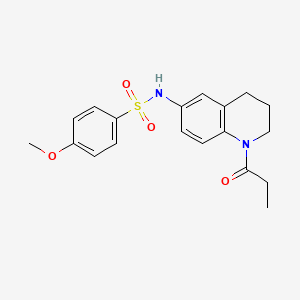
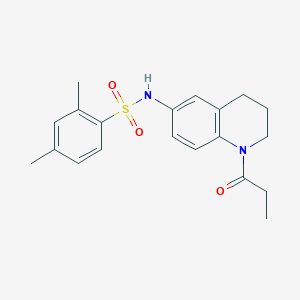
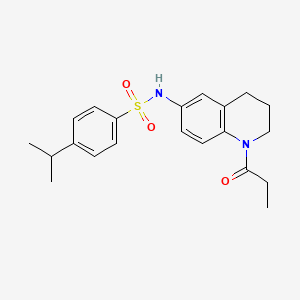
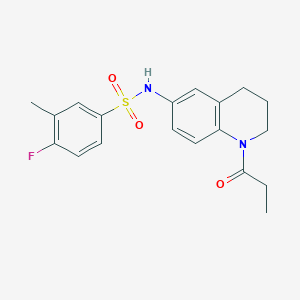
![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570408.png)


![N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B6570436.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570437.png)